3,6,9,12-Tetraoxatetradecane-1,14-diamine
Overview
Description
Amino-PEG4-C2-amine is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of two amino groups at both ends of a PEG chain, which consists of four ethylene glycol units. This compound is widely used as a crosslinker in various chemical and biological applications due to its ability to react with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyl groups (ketones and aldehydes) .
Mechanism of Action
Target of Action
3,6,9,12-Tetraoxatetradecane-1,14-diamine, also known as Amino-PEG4-Amine, is a versatile crosslinker that contains two amino groups . These amino groups are reactive with various functional groups such as carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), making them the primary targets of this compound .
Mode of Action
The compound interacts with its targets through chemical reactions. Specifically, the amino groups on the compound can form covalent bonds with carboxylic acids, activated NHS esters, and carbonyls. This interaction results in the formation of stable linkages, effectively crosslinking the target molecules .
Result of Action
The primary result of the action of this compound is the formation of stable linkages between target molecules. This can lead to changes in the molecular structure and function of the targets, potentially influencing various cellular processes .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is recommended to store the compound in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the pH and temperature of the reaction environment can affect the compound’s reactivity and the efficiency of the crosslinking process.
Preparation Methods
Synthetic Routes and Reaction Conditions
Amino-PEG4-C2-amine can be synthesized through several synthetic routes. One common method involves the reaction of PEG with a diamine compound. The reaction typically takes place under mild conditions, using solvents such as water, dimethyl sulfoxide (DMSO), dichloromethane (DCM), or dimethylformamide (DMF). The reaction is often catalyzed by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) .
Industrial Production Methods
In industrial settings, the production of Amino-PEG4-C2-amine involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The compound is then purified through techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Amino-PEG4-C2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The amino groups can react with carboxylic acids, activated NHS esters, and carbonyl groups to form amide or imine bonds
Oxidation and Reduction Reactions: The amino groups can be oxidized to form nitroso or nitro compounds, while reduction reactions can convert carbonyl groups to alcohols.
Coupling Reactions: The compound can participate in coupling reactions with other PEG derivatives or biomolecules, enhancing its utility in bioconjugation and drug delivery.
Common Reagents and Conditions
Common reagents used in reactions with Amino-PEG4-C2-amine include:
- Carboxylic acids and their derivatives
- Activated NHS esters
- Carbonyl compounds (ketones and aldehydes)
- Coupling agents like DCC and EDC
Major Products Formed
The major products formed from reactions involving Amino-PEG4-C2-amine include amides, imines, and various conjugated biomolecules. These products are often used in drug delivery systems, bioconjugation, and surface modification applications .
Scientific Research Applications
Amino-PEG4-C2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a crosslinker and coupling agent in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to link proteins, peptides, and other biomolecules.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Comparison with Similar Compounds
Amino-PEG4-C2-amine can be compared with other similar compounds, such as:
Amino-PEG4-amine: Similar structure but lacks the additional two-carbon spacer, making it less flexible in certain applications.
Amino-PEG4-alkyne: Contains an alkyne group instead of an amino group, allowing for click chemistry reactions.
Amino-PEG4-acid: Contains a carboxylic acid group instead of an amino group, providing different reactivity and applications.
The uniqueness of Amino-PEG4-C2-amine lies in its dual amino functionality and the presence of a two-carbon spacer, which enhances its flexibility and reactivity in various chemical and biological applications .
Properties
IUPAC Name |
2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2O4/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZOPNLVYZYSMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436676 | |
Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68960-97-4 | |
Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,14-Diamino-3,6,9,12-tetraoxatetradecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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